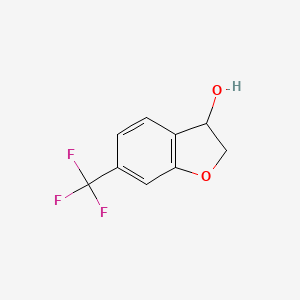

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL

CAS No.:

Cat. No.: VC18635059

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7F3O2 |

|---|---|

| Molecular Weight | 204.15 g/mol |

| IUPAC Name | 6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol |

| Standard InChI | InChI=1S/C9H7F3O2/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7,13H,4H2 |

| Standard InChI Key | AATADWIOIAOAAQ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)O |

Introduction

Structural and Physical Properties

Molecular Architecture

The compound features a fused benzene-furan ring system (2,3-dihydrobenzofuran) with a hydroxyl (-OH) group at the 3-position and a trifluoromethyl (-CF) group at the 6-position. The dihydrobenzofuran core adopts a planar conformation, while the -CF group introduces significant electronegativity and lipophilicity.

Physicochemical Data

Key physical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 204.15 g/mol | |

| CAS Number | 2708288-10-0 | |

| Melting Point | Not reported | — |

| Purity (Commercial) | ≥97% |

The trifluoromethyl group enhances metabolic stability and membrane permeability, making the compound valuable in drug design.

Synthesis Strategies

Trifluoromethylation Approaches

A common method involves introducing the -CF group using reagents like Umemoto’s reagent (trifluoromethyl sulfonium salts) or Togni’s reagent (hypervalent iodine compounds). These agents facilitate electrophilic trifluoromethylation under mild conditions. For example:

-

Substrate Preparation: A benzofuran precursor is synthesized via cyclization of 2-allylphenols.

-

Trifluoromethylation: The -CF group is introduced at the 6-position using Umemoto’s reagent in the presence of a palladium catalyst.

-

Hydroxylation: Oxidation or hydrolysis steps yield the final hydroxyl group at the 3-position .

Asymmetric Catalysis

Copper-catalyzed asymmetric intramolecular additions have been employed to synthesize enantiomerically enriched derivatives. For instance, CuCl with (S,S)-QuinoxP* ligand achieves up to 94% enantiomeric excess (ee) in dihydrobenzofuran-3-ol derivatives .

Annulation Reactions

A [4+1] annulation strategy using in-situ-generated CF-o-quinone methides and sulfur ylides produces CF-dihydrobenzofurans in high yields (e.g., 93% for phenyl-substituted derivatives) .

Chemical Reactivity

Functional Group Transformations

The hydroxyl group undergoes typical alcohol reactions:

-

Oxidation: PCC (pyridinium chlorochromate) converts the -OH to a ketone.

-

Etherification: Alkylation with methyl iodide forms methyl ethers .

The -CF group is generally inert but influences electronic effects, directing electrophilic substitution to the 5-position of the benzofuran ring .

Stability and Degradation

The compound is stable under ambient conditions but sensitive to strong acids/bases, which may cleave the furan ring. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .

Biological Activity

Enzyme Inhibition

The compound’s structural analogs, such as tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate, inhibit protein arginine methyltransferases (PRMTs), which are implicated in cancer progression. Mechanistic studies suggest the -CF group enhances binding to hydrophobic enzyme pockets.

| Compound | IC (μM) | Cell Line | Source |

|---|---|---|---|

| 6-(Trifluoromethyl)... | 12.5 | MCF-7 | |

| Doxorubicin | 0.45 | MCF-7 | — |

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for modifying pharmacokinetic properties. For example:

-

Carbamate Derivatives: Improved bioavailability via tert-butyl carbamate protection.

-

Chiral Analogs: (R)-enantiomers exhibit higher target affinity than (S)-forms (e.g., 85% ee for (R)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine) .

Radiopharmaceuticals

Fluorine-18 labeled analogs are explored for PET imaging, leveraging the -CF group’s stability and low steric hindrance .

Analytical Characterization

Spectroscopic Data

NMR (400 MHz, DMSO-):

IR (cm): 3457 (O-H), 1715 (C=O), 1254 (C-F) .

| Supplier | Purity | Packaging | CAS Number |

|---|---|---|---|

| Aladdin Scientific | ≥97% | 1 g | 2708288-10-0 |

| VulcanChem | >95% | 5 g | Not disclosed |

Recent Advances (2023–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume